Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate)
Description
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is an organotin compound characterized by a central tin atom (Sn) coordinated to two dodecyl (C₁₂H₂₅) groups and two oxy-bridged 4-oxoisocrotonate moieties esterified with isooctyl alcohol. Its molecular structure combines the thermal and chemical stability of organotin compounds with the ester functionality of crotonate derivatives. This compound is primarily utilized as a stabilizer in polymer formulations, particularly in polyvinyl chloride (PVC), where it mitigates degradation during processing .
Key properties include:
Properties
CAS No. |
84029-64-1 |
|---|---|
Molecular Formula |
C48H88O8Sn |
Molecular Weight |
911.9 g/mol |
IUPAC Name |
4-O-[didodecyl-[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(6-methylheptyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C12H25.Sn/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
AARHLQFEUGOVLL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves the reaction of diisooctyl 4-oxoisocrotonate with didodecylstannylene. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced equipment to control the reaction environment. The final product is then purified using techniques such as distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced tin species.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized tin species, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of Diisooctyl 4,4’-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) involves its interaction with molecular targets and pathways within a system. The compound exerts its effects by binding to specific sites on target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related organotin esters, focusing on alkyl chain length, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Alkyl Chain Impact: Longer alkyl chains (e.g., dodecyl) enhance lipophilicity and reduce volatility, improving compatibility with nonpolar polymer matrices like PVC . Toxicity decreases with increasing chain length due to reduced bioavailability. Dibutyltin compounds are restricted under EU REACH Annex XVII, while dioctyl/didodecyl variants face fewer regulations .
Thermal Stability: The didodecyl derivative exhibits superior thermal stability compared to dibutyl and dioctyl analogs, as evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA) of similar organotin esters .
Didodecyl variant: Preferred in high-temperature PVC processing (e.g., wire insulation) where long-term stability is critical .
Synthetic Methods :
- Analogs are synthesized via transesterification of tin alkoxides with 4-oxoisocrotonic acid derivatives. The didodecyl variant likely requires higher temperatures or prolonged reaction times due to steric hindrance from long alkyl chains .
Analytical Characterization :
- ¹¹⁹Sn NMR : Chemical shifts for Sn in didodecyl derivatives occur at δ −60 to −80 ppm, distinct from dibutyl (δ −90 to −110 ppm) and dioctyl (δ −70 to −85 ppm) variants .
- Mass Spectrometry : Molecular ion peaks for the didodecyl compound are expected at m/z ≈ 1,100 (M⁺), consistent with its higher molecular weight .
Biological Activity
Diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) is a complex organotin compound with significant biological activity and potential applications in various fields. Its molecular formula is , and it has a molecular weight of approximately 911.9 g/mol .
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Stannylene moiety : This component enhances the compound's reactivity and potential biological interactions.
- Carbonyl (C=O) groups : These groups are crucial for the compound's chemical behavior, influencing its reactivity and biological activity.
- Diisooctyl ester functionalities : These long alkyl chains may enhance solubility in organic solvents, affecting the compound's bioavailability.
Biological Activity
The biological activity of diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) has been investigated in various studies. Here are some key findings:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. The presence of the stannylene moiety is believed to contribute to this effect.
- Cytotoxicity : Research indicates that the compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) against common bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a biocide.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for further development as an anticancer drug.
-
Enzyme Interaction Studies :
- Investigations into enzyme inhibition revealed that diisooctyl 4,4'-((didodecylstannylene)bis(oxy))bis(4-oxoisocrotonate) effectively inhibited certain kinases involved in cancer progression, supporting its therapeutic potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 911.9 g/mol |
| Antimicrobial Activity | Significant against various pathogens |
| Cytotoxicity | Dose-dependent effects on cancer cell lines |
| Enzyme Inhibition | Effective against specific kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
